molecular formula C11H14N2O2 B12346793 3-Methyl-5-phenylpyrazolidine-4-carboxylic acid

3-Methyl-5-phenylpyrazolidine-4-carboxylic acid

Cat. No.: B12346793
M. Wt: 206.24 g/mol
InChI Key: MBNAZPAVMCTWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-phenylpyrazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolidine family. This compound is characterized by a pyrazolidine ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position, along with a carboxylic acid group at the 4-position. Pyrazolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylpyrazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylpyrazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-phenylpyrazolidine-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylpyrazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-phenylpyrazolidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a pyrazolidine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-methyl-5-phenylpyrazolidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-7,9-10,12-13H,1H3,(H,14,15)

InChI Key

MBNAZPAVMCTWSU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(NN1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.